molecular formula C28H25N3O2 B302261 N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302261
M. Wt: 435.5 g/mol
InChI Key: LYECNUPLZSTPCY-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In

Mechanism of Action

The mechanism of action of N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been proposed that the compound may exert its anti-inflammatory and anticancer activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the expression of certain genes involved in cancer progression. It has also been found to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has several advantages and limitations for lab experiments. One of the advantages is its broad spectrum of activities, which makes it a useful tool for investigating various biological processes. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide. One direction is to investigate its potential use in the treatment of Alzheimer's disease and diabetes. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize its synthesis method and improve its solubility.

Synthesis Methods

N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been synthesized using various methods. One of the most common methods involves the reaction of 2-hydroxy-1-naphthaldehyde, 4-ethylphenylhydrazine, and 2,5-dimethylpyrrole-1-carboxaldehyde in the presence of a catalyst. This method has been optimized to yield high purity and high yield of the desired compound.

Scientific Research Applications

N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential use in scientific research. This compound has been found to exhibit anti-inflammatory, anticancer, and antimicrobial activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and diabetes.

properties

Product Name

N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C28H25N3O2

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(E)-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C28H25N3O2/c1-4-20-9-12-23(13-10-20)31-18(2)15-22(19(31)3)17-29-30-28(32)27-16-25-24-8-6-5-7-21(24)11-14-26(25)33-27/h5-17H,4H2,1-3H3,(H,30,32)/b29-17+

InChI Key

LYECNUPLZSTPCY-STBIYBPSSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

Origin of Product

United States

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